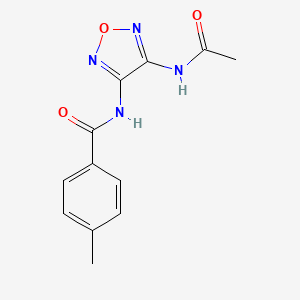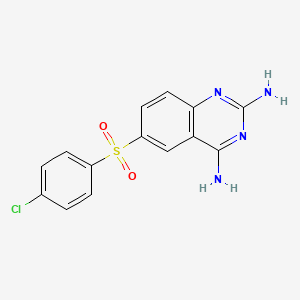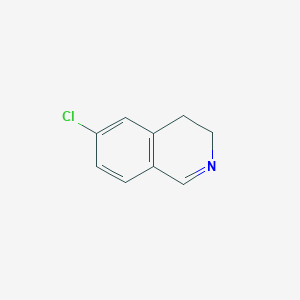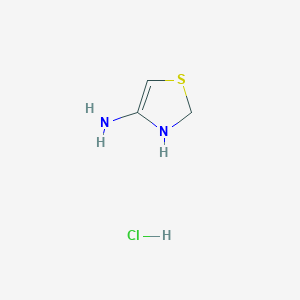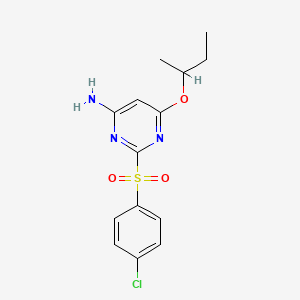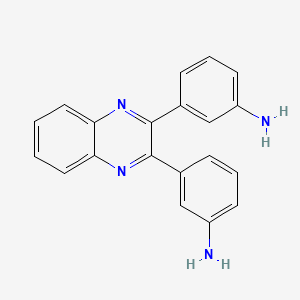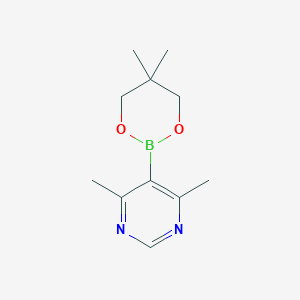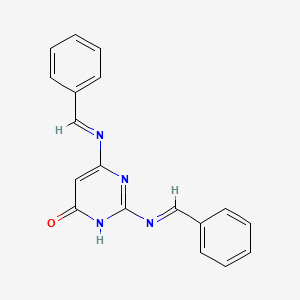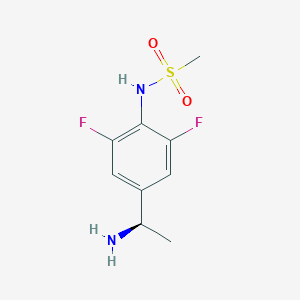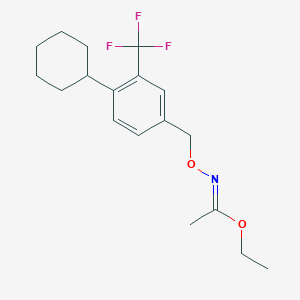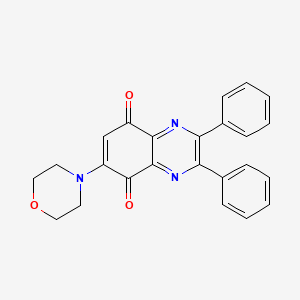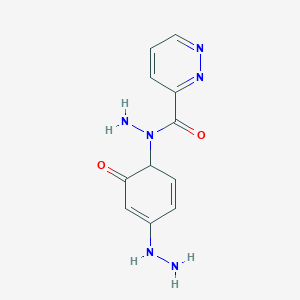![molecular formula C11H10N4O B12927495 4-[(Pyrimidin-2-yl)amino]benzamide CAS No. 183723-45-7](/img/structure/B12927495.png)
4-[(Pyrimidin-2-yl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyrimidin-2-ylamino)benzamide is a compound that has garnered significant interest in the field of medicinal chemistry. It is known for its potential as an inhibitor of the Hedgehog signaling pathway, which is a critical pathway involved in the regulation of cell growth and differentiation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrimidin-2-ylamino)benzamide typically involves the reaction of 2-aminopyrimidine with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for 4-(pyrimidin-2-ylamino)benzamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pyrimidin-2-ylamino)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide derivatives with additional oxygen-containing groups, while reduction may yield more hydrogenated forms of the compound .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to cell signaling pathways, particularly the Hedgehog signaling pathway.
Medicine: It has potential as a therapeutic agent for cancer treatment due to its inhibitory effects on the Hedgehog signaling pathway.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The primary mechanism of action of 4-(pyrimidin-2-ylamino)benzamide involves the inhibition of the Hedgehog signaling pathway. This pathway is crucial for the regulation of cell growth and differentiation. By inhibiting this pathway, the compound can prevent the proliferation of cancer cells. The molecular targets involved include proteins such as Smoothened (SMO) and Gli transcription factors, which are key components of the Hedgehog signaling pathway .
Comparaison Avec Des Composés Similaires
4-(Pyrimidin-2-ylamino)benzamide can be compared with other similar compounds that also target the Hedgehog signaling pathway. Some of these compounds include:
GDC-0449 (Vismodegib): Another Hedgehog pathway inhibitor with similar applications in cancer treatment.
Sonidegib: A compound with a similar mechanism of action, used for the treatment of basal cell carcinoma.
The uniqueness of 4-(pyrimidin-2-ylamino)benzamide lies in its specific structure, which allows for potent inhibition of the Hedgehog signaling pathway with potentially improved pharmacokinetic properties compared to other inhibitors .
Propriétés
Numéro CAS |
183723-45-7 |
|---|---|
Formule moléculaire |
C11H10N4O |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
4-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C11H10N4O/c12-10(16)8-2-4-9(5-3-8)15-11-13-6-1-7-14-11/h1-7H,(H2,12,16)(H,13,14,15) |
Clé InChI |
WCFTUQKWFQGICK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acridine, 9-[4-(bromomethyl)phenyl]-](/img/structure/B12927412.png)
